molecular formula C11H13IN4O3 B12351123 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12351123
M. Wt: 376.15 g/mol
InChI Key: BFKFTKBKOBGLLW-LSBSRIOGSA-N
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Description

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and an iodine atom attached to a pyrrolo[2,3-d]pyrimidin-4-one core. Its molecular formula is C11H13IN4O3, and it has a molecular weight of 376.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidin-4-one core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the iodine atom: This step often involves iodination reactions using reagents such as iodine or iodine monochloride.

    Attachment of the hydroxymethyl group: This can be accomplished through hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Incorporation of the oxolan ring: This step involves the formation of the oxolan ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The iodine atom can be reduced to form a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
  • 2-amino-7-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Uniqueness

The uniqueness of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the presence of the oxolan ring and the iodine atom, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C11H13IN4O3

Molecular Weight

376.15 g/mol

IUPAC Name

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7-8,17H,1-2,4H2,(H2,13,15,18)/t5-,7+,8?/m0/s1

InChI Key

BFKFTKBKOBGLLW-LSBSRIOGSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C3C2=NC(=NC3=O)N)I

Canonical SMILES

C1CC(OC1CO)N2C=C(C3C2=NC(=NC3=O)N)I

Origin of Product

United States

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